
2-piperidin-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-piperidin-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide” is related to 2,2,6,6-Tetramethylpiperidine . 2,2,6,6-Tetramethylpiperidine is an organic compound of the amine class. It is a colorless liquid and has a “fishy”, amine-like odor . This amine is used in chemistry as a hindered base .
Synthesis Analysis
The synthesis of related compounds has been described in various sources. For instance, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl have been synthesized and used in oxidative reactions . The oxyl radical can be obtained in 85% yield over two steps from commercially available 4-amino-2,2,6,6-tetramethylpiperidine .Molecular Structure Analysis
The molecular structure of the related compound 2,2,6,6-Tetramethylpiperidine is available in various databases . The bond order analysis of the N–O atom pair shows it has a bond order of 1.393 (vacuo), larger than a single bond but not quite a double bond .Chemical Reactions Analysis
2,2,6,6-Tetramethylpiperidine is used in various chemical reactions. For instance, it is used as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical . It has also been used in the oxidation of various alcohols to their corresponding carbonyl derivatives .Physical And Chemical Properties Analysis
2,2,6,6-Tetramethylpiperidine is a clear liquid with a density of 0.83 g/mL. It has a melting point of -59 °C and a boiling point of 152 °C . It is soluble in various organic solvents but insoluble in water .科学的研究の応用
Synthesis and Oxidative Applications
Synthesis of Oxidative Reagents : The compound 2-piperidin-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has been used in the synthesis of oxidative reagents. Specifically, its derivative 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, also known as Bobbitt's salt, and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (AcNH-TEMPO) are synthesized and used in various oxidative reactions. These compounds serve as metal-free, nontoxic, and environmentally friendly oxidants, useful in the oxidation of alcohols to carbonyl derivatives and the oxidative cleavage of benzyl ethers (Mercadante et al., 2013).
Structural Analysis in Redox Derivatives
Structural Characteristics in Crystalline State and Solution : This compound's derivatives, such as 2-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide, exhibit specific structural characteristics in both crystalline state and solution. X-ray diffraction and NMR spectroscopy reveal that these compounds possess a chair conformation with an equatorial orientation of CH2C(O)NH2 group. The structure varies with the oxidation state of the piperidine nitrogen atom, impacting the geometry of the N1 atom of the heterocycle and the N1-O1 bond length (Sen' et al., 2014).
Applications in Memory Enhancement
Effects on Memory Ability in Mice : Derivatives of this compound, specifically 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, have been studied for their effects on memory ability in mice. These compounds show promising results in enhancing memory, as measured by the swimming maze test, demonstrating potential therapeutic applications in memory-related disorders (Li Ming-zhu, 2008).
Antimicrobial Nano-Materials
Antimicrobial Activities of Derivatives : N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been synthesized and screened for antimicrobial activities against pathogenic bacteria and Candida species. These compounds demonstrate higher effectiveness against fungi than bacteria, with specific structural groups enhancing their anticandidal activity (Mokhtari & Pourabdollah, 2013).
Synthesis of Piperidine Derivatives
Enantioselective Synthesis of Piperidines : The synthesis of 3-substituted piperidines from lactam via various chemical reactions, including bromo derivative formation and direct alkylation, has been accomplished. This method allows for the production of enantiomerically pure piperidine derivatives, which are crucial in various pharmacological applications (Micouin et al., 1994).
Therapeutic Applications
Histamine H3 Receptor Antagonists for Diabetes : Novel 2-piperidinopiperidine thiadiazoles have been synthesized and evaluated as potent histamine H3 receptor antagonists, showing promise in antidiabetic efficacy in type 2 diabetic mice. These compounds effectively reduce non-fasting glucose levels, highlighting their potential in diabetes treatment (Rao et al., 2012).
作用機序
Safety and Hazards
将来の方向性
The future directions of research on this compound could involve its use in the synthesis of novel compounds with potential applications in various fields. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
特性
IUPAC Name |
2-piperidin-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O/c1-15(2)10-13(11-16(3,4)18-15)17-14(20)12-19-8-6-5-7-9-19/h13,18H,5-12H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUZMCYPMQVULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


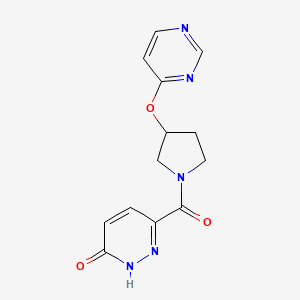
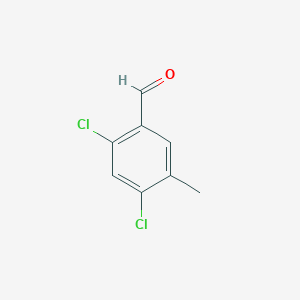

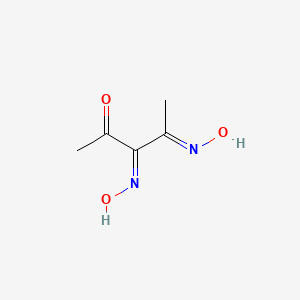
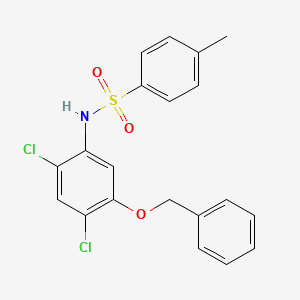
![2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995556.png)
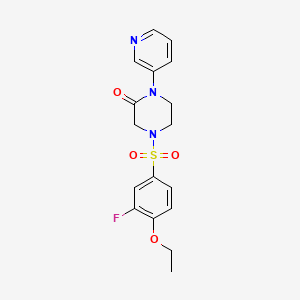


![3,4-difluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2995565.png)
![7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2995566.png)
![N-Methyl-N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2995567.png)
